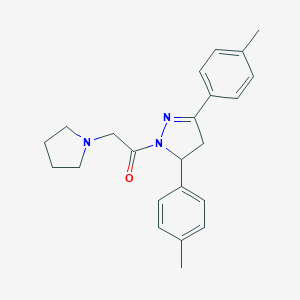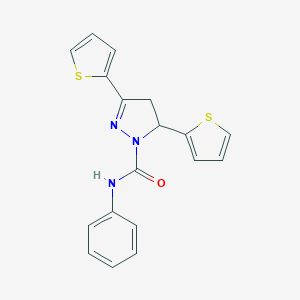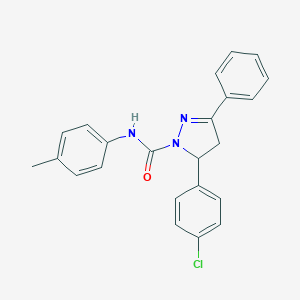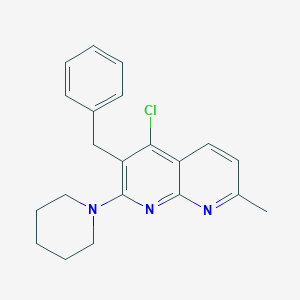
3-Benzyl-4-chloro-7-methyl-2-(piperid-1-yl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-4-chloro-7-methyl-2-(piperid-1-yl)-1,8-naphthyridine is a synthetic compound that belongs to the family of naphthyridine derivatives. It has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of 3-Benzyl-4-chloro-7-methyl-2-(piperid-1-yl)-1,8-naphthyridine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by inhibiting the aggregation of beta-amyloid protein in Alzheimer's disease.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and parasites. It has also been found to inhibit the growth of cancer cells and to have a neuroprotective effect in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a broad range of biological activities. However, the compound has some limitations. It is relatively unstable and may decompose over time. It may also require the use of toxic solvents such as DMF or DMSO.
Zukünftige Richtungen
There are several future directions for the study of 3-Benzyl-4-chloro-7-methyl-2-(piperid-1-yl)-1,8-naphthyridine. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail. Additionally, the compound could be modified to improve its stability and reduce its toxicity. Finally, the compound could be tested for its potential use in other fields of scientific research such as agriculture and environmental science.
Conclusion:
In conclusion, 3-Benzyl-4-chloro-7-methyl-2-(piperid-1-yl)-1,8-naphthyridine is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. It exhibits antibacterial, antifungal, and antiparasitic activities and has been found to inhibit the growth of cancer cells and to have a neuroprotective effect in Alzheimer's disease. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its potential use in the treatment of cancer and Alzheimer's disease, studying its mechanism of action in more detail, and testing its potential use in other fields of scientific research.
Synthesemethoden
The synthesis of 3-Benzyl-4-chloro-7-methyl-2-(piperid-1-yl)-1,8-naphthyridine involves the reaction of 4-chloro-7-methyl-2-(piperid-1-yl)quinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperature. The product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiparasitic activities. It has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. The compound has been found to inhibit the growth of cancer cells and to have a neuroprotective effect in Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H22ClN3 |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
3-benzyl-4-chloro-7-methyl-2-piperidin-1-yl-1,8-naphthyridine |
InChI |
InChI=1S/C21H22ClN3/c1-15-10-11-17-19(22)18(14-16-8-4-2-5-9-16)21(24-20(17)23-15)25-12-6-3-7-13-25/h2,4-5,8-11H,3,6-7,12-14H2,1H3 |
InChI-Schlüssel |
OULJHLHNNVBFRE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCCCC4 |
Kanonische SMILES |
CC1=NC2=NC(=C(C(=C2C=C1)Cl)CC3=CC=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



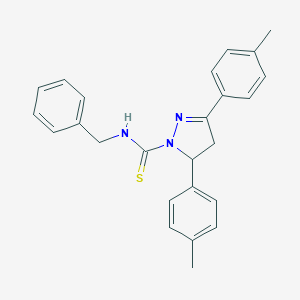
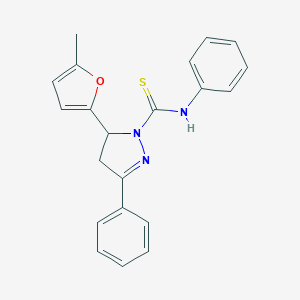

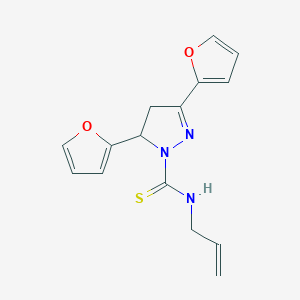
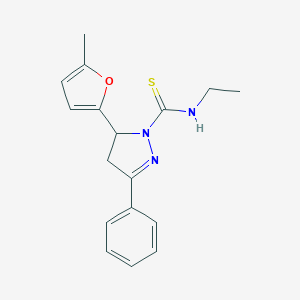

![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292164.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
